4-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride
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Overview
Description
4-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride is a chemical compound with the molecular formula C9H12ClFIN and a molecular weight of 315.55 It is a derivative of aniline, featuring both fluorine and iodine substituents on the aromatic ring, along with a propan-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride typically involves multi-step organic reactions. One common approach is to start with aniline as the base compound and introduce the fluorine and iodine substituents through electrophilic aromatic substitution reactions. The propan-2-yl group can be introduced via alkylation reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the halogen substituents or reduce the aromatic ring.
Substitution: Nucleophilic substitution reactions can replace the fluorine or iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated aniline derivatives. Substitution reactions can result in a wide variety of functionalized aniline compounds.
Scientific Research Applications
4-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets. The propan-2-yl group may also play a role in modulating the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Lacks the iodine and propan-2-yl substituents, making it less versatile in certain applications.
2-Iodoaniline: Lacks the fluorine and propan-2-yl substituents, which can affect its reactivity and binding properties.
N-propan-2-ylaniline: Lacks the halogen substituents, which can influence its chemical behavior and applications.
Uniqueness
4-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride is unique due to the combination of fluorine, iodine, and propan-2-yl groups on the aniline scaffold. This unique combination of substituents imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for various scientific research applications.
Properties
IUPAC Name |
4-fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FIN.ClH/c1-6(2)12-9-4-3-7(10)5-8(9)11;/h3-6,12H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFGREPCMFUJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)F)I.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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